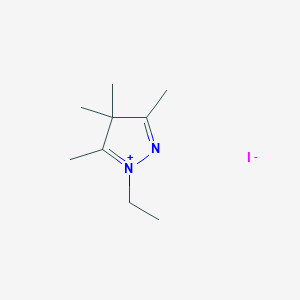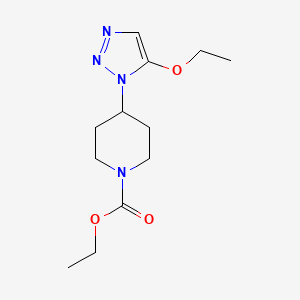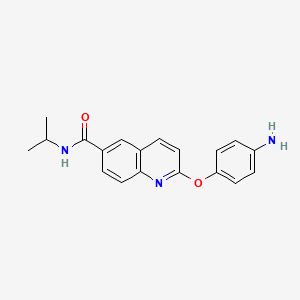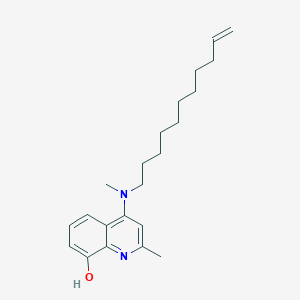
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid is an organic compound with a complex structure that includes a phenyl ring substituted with a diethoxyphosphorothioyl group and a butanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid typically involves the following steps:
Formation of the Phenyl Intermediate: The phenyl ring is first functionalized with a diethoxyphosphorothioyl group. This can be achieved through a reaction between a phenol derivative and diethoxyphosphorothioyl chloride in the presence of a base such as pyridine.
Attachment of the Butanoic Acid Moiety: The functionalized phenyl intermediate is then reacted with a butanoic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The diethoxyphosphorothioyl group can act as a reactive site, participating in covalent bonding with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)butanoic acid: Unique due to its specific functional groups.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)propanoic acid: Similar structure but with a propanoic acid moiety instead of butanoic acid.
4-(4-((Diethoxyphosphorothioyl)oxy)phenyl)acetic acid: Contains an acetic acid moiety.
Uniqueness
This compound is unique due to its combination of a phenyl ring with a diethoxyphosphorothioyl group and a butanoic acid moiety. This specific structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C14H21O5PS |
|---|---|
Molekulargewicht |
332.35 g/mol |
IUPAC-Name |
4-(4-diethoxyphosphinothioyloxyphenyl)butanoic acid |
InChI |
InChI=1S/C14H21O5PS/c1-3-17-20(21,18-4-2)19-13-10-8-12(9-11-13)6-5-7-14(15)16/h8-11H,3-7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
OYRBPUKOFKAMIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(OCC)OC1=CC=C(C=C1)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)
